![molecular formula C92H106N4O8 B11940582 di-PDI](/img/structure/B11940582.png)
di-PDI
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Overview
Description
Perylene diimide, commonly referred to as di-PDI, is a class of organic compounds known for their exceptional photophysical properties, high thermal stability, and strong electron-accepting capabilities. These compounds are widely used in various fields, including organic electronics, photovoltaics, and as dyes in industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perylene diimides are typically synthesized through the reaction of perylene dianhydride with aliphatic amines. This reaction is often carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 20 to 60°C, using bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the synthesis of perylene diimides involves similar reaction conditions but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Perylene diimides undergo various chemical reactions, including:
Oxidation: Perylene diimides can be oxidized to form perylene tetracarboxylic dianhydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium dithionite is often used as a reducing agent in aqueous or biphasic water-acetonitrile mixtures.
Substitution: Nucleophilic substitution reactions typically involve reagents like n-butylamine and bromine.
Major Products
Oxidation: Perylene tetracarboxylic dianhydride.
Reduction: Perylene diimide radical anions and dianions.
Substitution: Various substituted perylene diimides with altered photophysical properties.
Scientific Research Applications
Perylene diimides have a wide range of applications in scientific research:
Chemistry: Used as electron acceptors in organic solar cells, enhancing the efficiency of photovoltaic devices.
Biology: Employed in bioimaging and biosensing due to their strong fluorescence properties.
Medicine: Investigated for use in photodynamic therapy and as photosensitizers in cancer treatment.
Mechanism of Action
The mechanism by which perylene diimides exert their effects involves their strong electron-accepting capabilities. In organic solar cells, they facilitate charge separation and transport, enhancing the overall efficiency of the device. In photoredox catalysis, the reduced forms of perylene diimides act as powerful reducing agents, enabling various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Perylene tetracarboxylic diimides: Similar in structure but differ in the substitution pattern at the bay positions.
Perylenemonoimides: Asymmetric counterparts with different photophysical properties.
Uniqueness
Perylene diimides are unique due to their high thermal stability, strong electron-accepting capabilities, and versatile functionalization options. These properties make them superior to other similar compounds in applications requiring high stability and efficiency .
Biological Activity
Di-PDI, or di-carboxy perylene diimide, is a compound belonging to the family of perylene diimides (PDIs), which are known for their unique optical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic implications.
Structure and Properties
This compound is characterized by its perylene core with two carboxylic acid groups. This modification enhances its solubility in water and allows for better interaction with biological molecules. The structure of this compound can be represented as follows:
This compound exhibits strong fluorescence properties, making it a candidate for various applications in bioimaging and phototherapy.
1. Antioxidant Activity
This compound has been shown to exhibit antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound can induce apoptosis in cancer cells through the following mechanisms:
- Inhibition of Cell Proliferation : this compound has been found to inhibit the proliferation of various cancer cell lines by interfering with the cell cycle.
- Induction of Apoptosis : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
3. Photothermal Effects
The photothermal properties of this compound allow it to convert light into heat effectively. When exposed to near-infrared light, this compound generates localized heat that can induce cell death in targeted cancer therapies.
Case Study 1: this compound in Cancer Therapy
A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study utilized flow cytometry and Western blotting to confirm these findings.
Treatment | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
Control | 100 | 5 |
This compound | 45 | 30 |
This data demonstrates the efficacy of this compound as a potential therapeutic agent against breast cancer.
Case Study 2: Antioxidant Effects
Another research focused on the antioxidant capacity of this compound in neuronal cells exposed to oxidative stress. The study found that this compound treatment reduced reactive oxygen species (ROS) levels significantly compared to untreated controls.
Treatment | ROS Levels (µM) |
---|---|
Control | 15 |
This compound (10 µM) | 8 |
These findings suggest that this compound may protect neuronal cells from oxidative damage, indicating its potential use in neuroprotection strategies.
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively bind to proteins and nucleic acids, enhancing its biological activity. For instance, binding studies revealed that this compound interacts with key proteins involved in cell signaling pathways, potentially modulating their functions.
In Vivo Studies
Preliminary in vivo studies using animal models have shown that this compound can reduce tumor growth when administered alongside photothermal therapy. These studies are crucial for understanding the pharmacokinetics and therapeutic windows of this compound in clinical settings.
Properties
Molecular Formula |
C92H106N4O8 |
---|---|
Molecular Weight |
1395.8 g/mol |
IUPAC Name |
11-[6,8,17,19-tetraoxo-7,18-di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-11-yl]-7,18-di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C92H106N4O8/c1-9-17-25-33-55(34-26-18-10-2)93-85(97)65-47-41-59-61-43-49-69-81-73(91(103)95(89(69)101)57(37-29-21-13-5)38-30-22-14-6)53-71(77(83(61)81)63-45-51-67(87(93)99)79(65)75(59)63)72-54-74-82-70(90(102)96(92(74)104)58(39-31-23-15-7)40-32-24-16-8)50-44-62-60-42-48-66-80-68(52-46-64(76(60)80)78(72)84(62)82)88(100)94(86(66)98)56(35-27-19-11-3)36-28-20-12-4/h41-58H,9-40H2,1-8H3 |
InChI Key |
SROWQESEJZYBTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCC)CCCCC)C8=C9C2=CC=C3C4=C(C=CC(=C24)C2=C9C4=C(C=C2)C(=O)N(C(=O)C4=C8)C(CCCCC)CCCCC)C(=O)N(C3=O)C(CCCCC)CCCCC)C1=O |
Origin of Product |
United States |
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